molecular formula C11H15NO2 B12334011 4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol

4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol

Cat. No.: B12334011
M. Wt: 193.24 g/mol
InChI Key: JPVAJIHITBSSAM-KPKJPENVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenol group can undergo redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol is unique due to its oxime group, which imparts distinct reactivity and binding properties. This makes it valuable in specific research applications where hydrogen bonding and redox activity are crucial .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-tert-butyl-2-[(E)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12-14/h4-7,13-14H,1-3H3/b12-7+

InChI Key

JPVAJIHITBSSAM-KPKJPENVSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)O)/C=N/O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C=NO

Origin of Product

United States

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